molecular formula C26H23N3O6 B12021629 2-Meo-4-(2-((4-methoxyanilino)(oxo)AC)carbohydrazonoyl)phenyl 3-phenylacrylate CAS No. 769147-75-3

2-Meo-4-(2-((4-methoxyanilino)(oxo)AC)carbohydrazonoyl)phenyl 3-phenylacrylate

Katalognummer: B12021629
CAS-Nummer: 769147-75-3
Molekulargewicht: 473.5 g/mol
InChI-Schlüssel: JECHETKHFHDNGZ-LSVSHLMISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Meo-4-(2-((4-methoxyanilino)(oxo)AC)carbohydrazonoyl)phenyl 3-phenylacrylate is a complex organic compound with the molecular formula C26H23N3O6. This compound is known for its unique chemical structure, which includes a methoxyaniline group, a carbohydrazonoyl group, and a phenylacrylate group. It is used in various scientific research applications due to its distinctive properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Meo-4-(2-((4-methoxyanilino)(oxo)AC)carbohydrazonoyl)phenyl 3-phenylacrylate typically involves multiple steps. One common method includes the reaction of 4-methoxyaniline with an appropriate acylating agent to form the intermediate product. This intermediate is then reacted with carbohydrazide under controlled conditions to form the carbohydrazonoyl derivative. Finally, this derivative is coupled with phenylacrylic acid or its derivatives to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Meo-4-(2-((4-methoxyanilino)(oxo)AC)carbohydrazonoyl)phenyl 3-phenylacrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

2-Meo-4-(2-((4-methoxyanilino)(oxo)AC)carbohydrazonoyl)phenyl 3-phenylacrylate is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Wirkmechanismus

The mechanism of action of 2-Meo-4-(2-((4-methoxyanilino)(oxo)AC)carbohydrazonoyl)phenyl 3-phenylacrylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling pathways, leading to the desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Meo-4-(2-((3-methoxyanilino)(oxo)AC)carbohydrazonoyl)phenyl 3-phenylacrylate
  • 2-Meo-4-(2-((2-methoxyanilino)(oxo)AC)carbohydrazonoyl)phenyl 3-phenylacrylate
  • 2-Meo-4-(2-((4-methoxyanilino)(oxo)AC)carbohydrazonoyl)phenyl 4-propoxybenzoate

Uniqueness

The uniqueness of 2-Meo-4-(2-((4-methoxyanilino)(oxo)AC)carbohydrazonoyl)phenyl 3-phenylacrylate lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications.

Eigenschaften

769147-75-3

Molekularformel

C26H23N3O6

Molekulargewicht

473.5 g/mol

IUPAC-Name

[2-methoxy-4-[(E)-[[2-(4-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C26H23N3O6/c1-33-21-12-10-20(11-13-21)28-25(31)26(32)29-27-17-19-8-14-22(23(16-19)34-2)35-24(30)15-9-18-6-4-3-5-7-18/h3-17H,1-2H3,(H,28,31)(H,29,32)/b15-9+,27-17+

InChI-Schlüssel

JECHETKHFHDNGZ-LSVSHLMISA-N

Isomerische SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)/C=C/C3=CC=CC=C3)OC

Kanonische SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C=CC3=CC=CC=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.